Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt is an organophosphorus compound that contains both phosphorus and sulfur atoms. This compound is part of the larger family of phosphorothioates, which are known for their diverse applications in various fields, including agrochemistry and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt typically involves the formation of a P-S bond. This can be achieved by using appropriate phosphorus and sulfur partners as electrophiles, nucleophiles, or radicals . One common method involves the use of metal-catalyzed cross-coupling reactions, which have been shown to be effective in forming the desired P-S bond .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar strategies as those employed in laboratory settings. The use of metal-catalyzed reactions is particularly favored due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the reactivity of both the phosphorus and sulfur atoms in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but they often involve the use of metal catalysts and specific solvents to optimize the reaction efficiency .
Major Products: The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield phosphorothioic acid derivatives, while substitution reactions can result in the formation of various substituted phosphorothioates .
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate to access valuable phosphorus and sulfur-containing structures . In biology and medicine, it has been studied for its potential as an enzyme inhibitor and antiviral agent . Additionally, this compound has applications in the industry, particularly in the development of pesticides and other agrochemicals .
Wirkmechanismus
The mechanism of action of phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various transformations involving the cleavage or formation of P-S bonds . These interactions are crucial for its biological activity and its effectiveness as a synthetic intermediate .
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt is unique among phosphorothioates due to its specific structure and reactivity. Similar compounds include other phosphorothioic esters and thiophosphates, which also contain P-S bonds and have similar applications in chemistry and biology . the specific properties and reactivity of this compound make it particularly valuable for certain applications, such as its use as a synthetic intermediate and its potential biological activity .
Eigenschaften
CAS-Nummer |
89684-30-0 |
---|---|
Molekularformel |
C6H6NNa2O3PS |
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
disodium;dioxido-oxo-(pyridin-2-ylmethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C6H8NO3PS.2Na/c8-11(9,10)12-5-6-3-1-2-4-7-6;;/h1-4H,5H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
JUMQOKXCXQNLSJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)CSP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.